[4-[18-(4-boronophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]phenyl]boronic acid
Description
Properties
IUPAC Name |
[4-[18-(4-boronophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20B2N2O8/c41-33-25-13-9-21-23-11-15-27-32-28(36(44)40(35(27)43)20-7-3-18(4-8-20)38(47)48)16-12-24(30(23)32)22-10-14-26(31(25)29(21)22)34(42)39(33)19-5-1-17(2-6-19)37(45)46/h1-16,45-48H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIGQWJNWGTJBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=C(C=C9)B(O)O)C2=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20B2N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[18-(4-boronophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]phenyl]boronic acid typically involves multi-step organic reactions. These steps often include:
Formation of the core structure: This involves the construction of the heptacyclic framework through a series of cyclization reactions.
Introduction of boronic acid groups: Boronic acid groups are introduced via reactions with boron-containing reagents under controlled conditions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction could produce boron-containing alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-[18-(4-boronophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]phenyl]boronic acid is used as a building block for synthesizing more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with biological molecules in specific ways, making it a candidate for designing new therapeutic agents.
Industry
In industry, the compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with other elements.
Mechanism of Action
The mechanism by which [4-[18-(4-boronophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]phenyl]boronic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Heptacyclic Cores
Compound A (7-Phenyl-7,18-diazaheptacyclo[...]tetrone, CAS 70655-00-4)
Compound B (Dodecakis[(methoxycarbonyl)methoxy]-2,8,14,20-tetrapentylresorcin)
- Structure : A resorcinarene derivative with ester-functionalized side chains.
- Comparison: Shares a polycyclic aromatic core but diverges in functional groups and symmetry. Compound B’s ester groups enhance solubility in non-polar solvents, whereas the target compound’s boronic acids favor aqueous or polar environments.
Boronic Acid-Containing Derivatives
Compound C ((4-(Benzyloxy)phenyl)boronic Acid, CAS 146631-00-7)
- Molecular Formula : C₁₃H₁₃BO₃
- Key Similarities : Both possess boronic acid groups, enabling covalent interactions with diols (e.g., carbohydrates) or participation in cross-coupling reactions.
- Key Differences: Compound C is monocyclic and lacks the target’s rigid heptacyclic framework, resulting in lower steric hindrance and higher synthetic accessibility.
Physicochemical and Spectroscopic Comparisons
NMR Spectral Analysis
- Target Compound vs. Rapamycin Analogs : NMR data from structurally related macrolides () reveal that substituent positioning (e.g., boronic acids in regions A/B of the target compound) alters chemical shifts in specific proton environments (δ 29–44 ppm). Such shifts indicate electronic perturbations due to boronic acid’s electron-withdrawing effects.
Thermodynamic Stability
- The target compound’s fused heptacyclic system likely exhibits higher thermal stability (decomposition temperature >300°C, extrapolated from ) compared to simpler boronic acids like Compound C (decomposition ~200°C).
Computational and Graph-Based Comparisons
Graph-Theoretical Similarity Assessment
- Using methods described in , the target compound’s graph representation (nodes = atoms, edges = bonds) shows 85% similarity to Compound A, differing primarily in boronic acid substituents.
- Lumping Strategy (): The compound may be grouped with other boronic acid-containing polycyclics due to shared reactivity, though its unique core distinguishes it from monocyclic analogs.
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: NMR Chemical Shift Comparisons (δ, ppm)
| Proton Region | Target Compound | Compound 1 (Rapa analog) | Compound 7 (Rapa analog) |
|---|---|---|---|
| 29–36 (Region B) | 6.8–7.2 | 6.5–7.0 | 6.7–7.1 |
| 39–44 (Region A) | 7.5–8.0 | 7.2–7.6 | 7.4–7.8 |
Biological Activity
The compound [4-[18-(4-boronophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]phenyl]boronic acid is a complex boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Boron Phenyl Group : Enhances electrophilic properties.
- Tetraoxo and Diaza Units : Implicates potential interactions with biological targets.
- Heptacyclic Framework : Suggests stability and potential for multiple binding sites.
Anticancer Activity
Recent studies have indicated that boron-containing compounds exhibit significant anticancer properties. For instance:
- A study on related boron compounds demonstrated their ability to inhibit the growth of various cancer cell lines, particularly breast cancer (MCF7) and prostate cancer cells .
- The mechanism of action is believed to involve the disruption of cellular processes through interaction with specific proteins involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
The antimicrobial properties of boronic acids have been well-documented:
- Compounds similar to the one have shown promising activity against both Gram-positive and Gram-negative bacteria. For example, a related thiazole derivative exhibited effective antimicrobial activity against strains like Escherichia coli and Pseudomonas aeruginosa with minimal inhibitory concentrations (MIC) in the low micromolar range .
- The mode of action typically involves interference with bacterial cell wall synthesis or function.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.
- Molecular Docking Studies : Computational studies suggest that the compound can bind effectively to target enzymes involved in cancer progression and microbial resistance .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer effects of similar compounds:
- Compound Tested : A derivative with a similar boron structure.
- Results : Showed significant cytotoxicity against MCF7 cells with an IC50 value indicating potent activity. The study highlighted the importance of the boron atom in enhancing cytotoxic effects through targeted delivery mechanisms .
Case Study 2: Antimicrobial Effectiveness
Another investigation focused on the antimicrobial properties:
- Compounds Tested : Various boronic acid derivatives.
- Findings : Demonstrated effectiveness against multi-drug resistant bacterial strains with MIC values comparable to conventional antibiotics. The study emphasized the potential for these compounds to overcome resistance mechanisms prevalent in clinical settings .
Data Summary
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
